molecular formula C11H16Se B14692488 Benzene, [(butylseleno)methyl]- CAS No. 32343-96-7

Benzene, [(butylseleno)methyl]-

Cat. No.: B14692488
CAS No.: 32343-96-7
M. Wt: 227.22 g/mol
InChI Key: WMTMPRYYLMIXCF-UHFFFAOYSA-N
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Description

Benzene, [(butylseleno)methyl]- is an organic compound featuring a benzene ring substituted with a butylseleno group attached via a methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(butylseleno)methyl]- typically involves the following steps:

    Formation of the butylseleno group: This can be achieved by reacting butyl bromide with sodium selenide to form butylselenide.

    Attachment to the benzene ring: The butylselenide is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form Benzene, [(butylseleno)methyl]-.

Industrial Production Methods: While specific industrial production methods for Benzene, [(butylseleno)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the potential toxicity of selenium compounds.

Types of Reactions:

    Oxidation: Benzene, [(butylseleno)methyl]- can undergo oxidation reactions, typically forming selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Typical electrophiles like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Regeneration of the selenide.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [(butylseleno)methyl]- has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.

    Medicinal Chemistry: Organoselenium compounds are studied for their potential antioxidant and anticancer properties.

    Material Science: These compounds can be used in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Benzene, [(butylseleno)methyl]- in biological systems involves its interaction with cellular thiols, leading to the formation of selenenyl sulfides. This interaction can modulate redox signaling pathways and influence cellular oxidative stress responses. The molecular targets include various enzymes and proteins involved in redox homeostasis.

Comparison with Similar Compounds

  • Benzene, [(methylseleno)methyl]-
  • Benzene, [(ethylseleno)methyl]-
  • Benzene, [(propylseleno)methyl]-

Comparison: Benzene, [(butylseleno)methyl]- is unique due to the length of its butyl group, which can influence its reactivity and interaction with biological molecules

Properties

CAS No.

32343-96-7

Molecular Formula

C11H16Se

Molecular Weight

227.22 g/mol

IUPAC Name

butylselanylmethylbenzene

InChI

InChI=1S/C11H16Se/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

WMTMPRYYLMIXCF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]CC1=CC=CC=C1

Origin of Product

United States

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